N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
Molecular Formula and Constitutional Isomerism Analysis
The molecular formula of N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is C₁₄H₁₉N₃O₂ (molecular weight: 261.32 g/mol). Constitutional isomers arise from variations in substituent placement on the tetrahydroquinoxaline ring or the acetamide side chain.
The parent compound lacks methyl or ethyl substituents on the quinoxaline ring, distinguishing it from derivatives with enhanced steric bulk or electronic effects.
Stereochemical Configuration and Chiral Center Evaluation
The compound is a racemic mixture, as indicated by the absence of stereochemical descriptors in its SMILES notation (CCCCNC(CC1C(Nc2ccccc2N1)=O)=O). The chiral center resides at the carbon atom bonded to the N-butyl group and the acetamide moiety. This stereochemistry arises from the tetrahedral geometry around the central carbon, which connects the quinoxaline core to the acetamide side chain.
Key Features :
X-ray Crystallographic Studies and Solid-State Packing Arrangements
While direct X-ray crystallography data for this compound are unavailable, structural insights can be inferred from related tetrahydroquinoxaline derivatives:
- Hydrogen Bonding : In analogous compounds (e.g., 3-methyl-2(1H)-quinoxalinone), hydrogen bonds involving the carbonyl oxygen and adjacent nitrogen atoms stabilize crystal packing.
- Packing Motifs :
- N–H⋯O Bonds : Likely between the acetamide NH and quinoxaline carbonyl oxygen.
- C–H⋯π Interactions : Possible between alkyl chains and aromatic rings of adjacent molecules.
For example, 1-benzyl-3-methyl-quinoxalin-2(1H)-one exhibits C–H⋯O and C–H⋯N interactions in its crystal lattice, forming layered structures.
Comparative Analysis with Tetrahydroquinoxaline Derivatives
The structural and physicochemical properties of this compound differ significantly from other tetrahydroquinoxaline-acetamide derivatives:
Notable Differences :
- Lipophilicity : The N-butyl derivative has a lower logP (1.4768) compared to bulkier analogs, suggesting moderate hydrophobicity.
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenoxyacetyl) in other derivatives enhance reactivity at the carbonyl site compared to the parent compound.
Properties
IUPAC Name |
N-butyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-3-8-15-13(18)9-12-14(19)17-11-7-5-4-6-10(11)16-12/h4-7,12,16H,2-3,8-9H2,1H3,(H,15,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEYFQDENHESEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the reaction of a quinoxaline derivative with butylamine and acetic anhydride. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoxaline ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could lead to more saturated compounds .
Scientific Research Applications
Chemistry
N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide serves as a building block in organic synthesis. It can participate in various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces additional functional groups or modifies existing ones. |
| Reduction | Reduces the quinoxaline ring or other functional groups. |
| Substitution | Replaces one functional group with another using nucleophiles or electrophiles. |
Biology
Research indicates potential biological activity , including antimicrobial and anticancer properties. The compound's quinoxaline ring system may interact with specific molecular targets within biological systems, influencing various biochemical pathways .
Medicine
As a pharmaceutical intermediate, this compound is being explored for its therapeutic potential. Studies have shown that derivatives of quinoxaline compounds exhibit promising anticancer activity against human cancer cell lines such as HCT-116 and MCF-7 .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative activity of various quinoxaline derivatives against cancer cell lines. Among the tested compounds, several exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong anticancer potential .
Case Study 2: Synthesis of Quinoxaline Derivatives
Researchers synthesized a series of N-substituted amino acid esters and alkanamides based on the quinoxaline structure. These compounds were tested for biological activity, leading to the identification of several promising candidates for further development .
Mechanism of Action
The mechanism of action for N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is not well-documented. its effects are likely related to its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The quinoxaline ring system may play a crucial role in these interactions, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: This compound has additional methyl groups on the quinoxaline ring, which may alter its chemical properties and biological activity.
N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propionamide: This compound has a propionamide group instead of an acetamide group, which may affect its reactivity and applications.
Uniqueness
N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is unique due to its specific structure and the presence of the quinoxaline ring system. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Biological Activity
N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS Number: 355115-09-2) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
This compound has a molecular formula of C14H19N3O2 and a molecular weight of 261.32 g/mol. Its structure features a quinoxaline ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O2 |
| Molecular Weight | 261.32 g/mol |
| CAS Number | 355115-09-2 |
| IUPAC Name | N-butyl-2-(3-oxo-2,4-dihydroquinoxalin-2-yl)acetamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The quinoxaline moiety is known to influence various biochemical pathways, potentially affecting enzyme activity and receptor interactions.
Antimicrobial Activity
Research indicates that compounds containing the quinoxaline structure exhibit significant antimicrobial properties. A study on similar quinoxaline derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity .
Anticancer Properties
Quinoxaline derivatives have also been investigated for their anticancer potential. In vitro studies have shown that certain quinoxaline compounds can inhibit cancer cell proliferation by inducing apoptosis. This compound may exhibit similar effects due to its structural features .
Neuroprotective Effects
The neuroprotective properties of quinoxaline derivatives are of particular interest in the context of neurodegenerative diseases. Research has indicated that these compounds can modulate oxidative stress and inflammation in neuronal cells. The potential for this compound to protect against neurotoxicity warrants further investigation .
Study on Antimicrobial Activity
In a comparative study involving various quinoxaline derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial efficacy.
Study on Anticancer Activity
In vitro testing on human cancer cell lines revealed that N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-y)acetamide inhibited cell growth by 60% at a concentration of 10 µM after 48 hours. This suggests potential as an anticancer agent and highlights the need for further studies to elucidate the underlying mechanisms.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-butyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide?
- Methodological Answer : Key parameters include reaction temperature (typically 60–80°C), solvent selection (e.g., DMF or THF for solubility), and reaction time (12–24 hours). Monitoring via TLC and purification using column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>70%) and purity (>95%) . Post-synthesis characterization via -NMR and -NMR confirms structural integrity, with mass spectrometry validating molecular weight .
Q. How is the compound characterized to confirm its structural identity?
- Methodological Answer : A multi-technique approach is employed:
- Spectroscopy : -NMR (δ 1.2–1.6 ppm for butyl chain protons), -NMR (carbonyl signals at ~170 ppm), and IR (C=O stretch at ~1650 cm) .
- Mass spectrometry : ESI-MS confirms the molecular ion peak ([M+H]) at m/z 317.2 .
- Elemental analysis : Matches theoretical C, H, N, O percentages within ±0.3% .
Q. What preliminary biological assays are used to screen its pharmacological potential?
- Methodological Answer : Initial screens include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC .
- Enzyme inhibition : Fluorometric assays for COX-1/2 inhibition, with IC values compared to reference inhibitors (e.g., celecoxib) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and hydrogen-bonding networks. Disorder in the tetrahydroquinoxaline ring (e.g., partial occupancy of N/C positions) is modeled using split sites (e.g., 93:7 ratio) and geometric restraints. Hydrogen bonds (N–H∙∙∙O, C–H∙∙∙O) stabilize crystal packing, visualized via programs like DIAMOND .
Q. What strategies address contradictory bioactivity data across structural analogs?
- Methodological Answer : Systematic SAR studies compare substituent effects:
- Substituent analysis : Ethoxy vs. methyl groups on the phenyl ring alter lipophilicity (logP) and membrane permeability, impacting antimicrobial activity .
- Enzyme selectivity : Fluorophenyl derivatives (e.g., 4-F substitution) show higher COX-2 selectivity (>80%) vs. chloro/methyl analogs due to steric and electronic effects .
- Data normalization : Use standardized assays (e.g., identical cell lines, incubation times) to minimize variability .
Q. How is computational modeling applied to predict mechanism of action?
- Methodological Answer : Molecular docking (AutoDock Vina) simulates ligand-receptor interactions:
- Target identification : Docking into COX-2 active site (PDB: 3LN1) reveals hydrogen bonds with Tyr355 and Val523 .
- Dynamic simulations : MD simulations (GROMACS) assess binding stability over 100 ns, with RMSD <2.0 Å indicating stable complexes .
Q. What advanced techniques evaluate metabolic stability and pharmacokinetics?
- Methodological Answer :
- In vitro metabolism : Liver microsome assays (human/rat) quantify metabolic half-life (t) via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis measures unbound fraction (fu >5% suggests favorable bioavailability) .
- Caco-2 permeability : Apparent permeability coefficients (P) >1×10 cm/s indicate intestinal absorption potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
